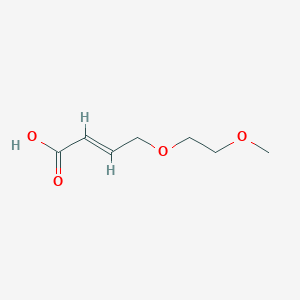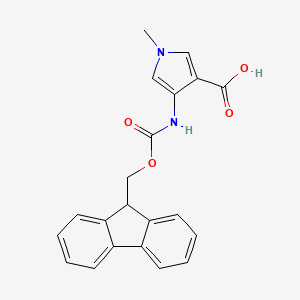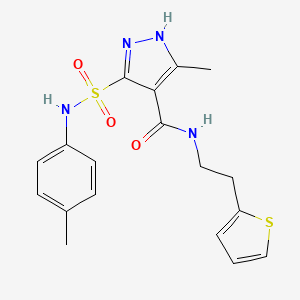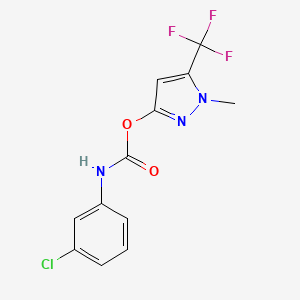![molecular formula C13H13Br2NO B3003303 2-{[3-(Bromomethyl)phenoxy]methyl}pyridine hydrobromide CAS No. 1909320-11-1](/img/structure/B3003303.png)
2-{[3-(Bromomethyl)phenoxy]methyl}pyridine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(Bromomethyl)phenoxy]methyl}pyridine hydrobromide is a useful research compound. Its molecular formula is C13H13Br2NO and its molecular weight is 359.061. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Key Intermediates and Derivatives
- 2-{[3-(Bromomethyl)phenoxy]methyl}pyridine hydrobromide and its derivatives play a crucial role in the synthesis of various compounds. For instance, 5-Methyl-3-(bromomethyl)pyridine is a key intermediate in the synthesis of rupatadine, an important pharmaceutical compound (Guo, Lu, & Wang, 2015).
- It is also involved in the synthesis of halogenated 10-methylphenoxazines and 10-methyl[1,4]benzoxazino[3,2-b]pyridines through cyclization reactions (Fuhrer, Sutter, & Weis, 1979).
Development of Polyelectrolytes
- The compound has been used in the synthesis of hyperbranched polyelectrolytes, particularly in the creation of new hyperbranched poly[bis(alkylene)pyridinium]s. The study of these polymers included understanding their reactivity and properties through NMR spectroscopy (Monmoton et al., 2008).
Antiproliferative Activity Studies
- Derivatives of this compound have been synthesized and their antiproliferative activities have been evaluated. The pyridine-thiazole compounds, for instance, showed promising anticancer activity against certain cancer cell lines, indicating potential medicinal applications (Alqahtani & Bayazeed, 2020).
Corrosion Inhibition
- Schiff bases containing pyridine linked with this compound have been studied for their corrosion inhibitive performance on materials like steel. This research is crucial for understanding how these compounds can protect industrial materials from corrosion (El-Lateef et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, and appropriate safety measures should be taken while handling it .
Wirkmechanismus
Mode of Action
It is known that bromomethyl groups can participate in free radical reactions . This suggests that the compound may interact with its targets through a mechanism involving free radical formation, nucleophilic substitution, or oxidation .
Biochemical Pathways
The compound’s bromomethyl group suggests it may influence pathways involving free radical reactions .
Result of Action
It is known to participate in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor , suggesting it may have applications in chemical sensing.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is recommended to store the compound at 4°C , indicating that temperature can affect its stability.
Eigenschaften
IUPAC Name |
2-[[3-(bromomethyl)phenoxy]methyl]pyridine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO.BrH/c14-9-11-4-3-6-13(8-11)16-10-12-5-1-2-7-15-12;/h1-8H,9-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCOIFUOLCGBQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=CC(=C2)CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3003224.png)
![3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea](/img/structure/B3003225.png)

![1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B3003228.png)


![(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3003233.png)

![5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B3003237.png)
![4-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid](/img/structure/B3003238.png)
![(3As,5aS,5bR,9S,11aR,13aR)-9-hydroxy-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,5a-dicarboxylic acid](/img/structure/B3003239.png)
![2-methoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3003240.png)

